

# analytical methods for 2-Iodophenol characterization

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## Compound of Interest

Compound Name: **2-Iodophenol**

Cat. No.: **B132878**

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A comprehensive guide to the analytical methods for the characterization of **2-Iodophenol**, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols.

## Comparison of Analytical Methods

The characterization of **2-Iodophenol** ( $C_6H_5IO$ ) involves a variety of analytical techniques to determine its identity, purity, and quantity. The primary methods employed are chromatography for separation and quantification, and spectroscopy for structural elucidation.

### Key Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying phenolic compounds.<sup>[1]</sup> It is well-suited for non-volatile and thermally labile compounds.<sup>[2]</sup>
- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds and offers excellent sensitivity.<sup>[1][2]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The preeminent technique for determining the detailed structure of organic compounds, providing information on the

connectivity of atoms.<sup>[3]</sup> Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used for **2-Iodophenol**.<sup>[4][5]</sup>

- Infrared (IR) Spectroscopy: This method identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[6]</sup>
- UV-Visible (UV-Vis) Spectroscopy: Used for both qualitative and quantitative analysis, this technique provides information about conjugated systems within the molecule.<sup>[6]</sup>
- Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure of a compound by analyzing the mass-to-charge ratio of its ions.<sup>[7]</sup>

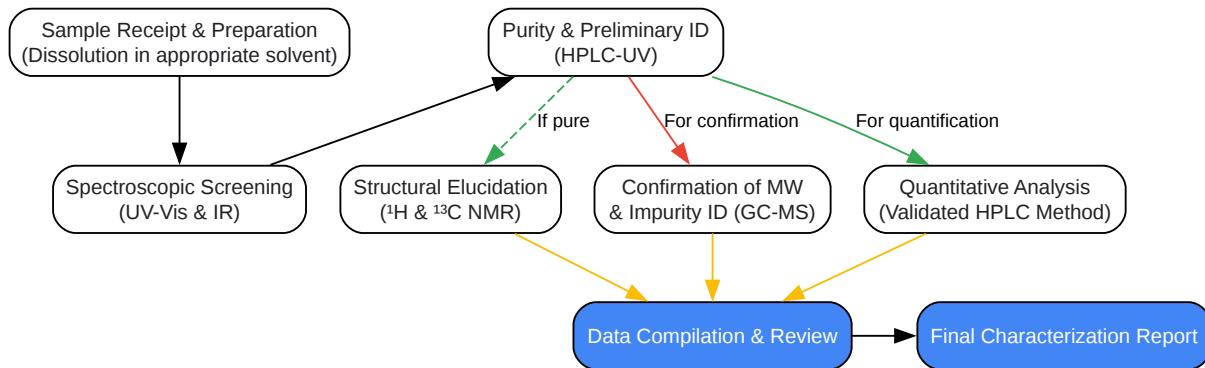
## Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of the primary analytical methods used for **2-Iodophenol** characterization.

Feature	High-Performance Liquid Chromatography (HPLC)	Gas Chromatography-Mass Spectrometry (GC-MS)	Nuclear Magnetic Resonance (NMR)
Principle	Partitioning between a liquid mobile phase and a solid stationary phase. <a href="#">[2]</a>	Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. <a href="#">[2]</a>	Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. <a href="#">[3]</a>
Information Obtained	Separation, quantification, purity assessment. <a href="#">[1]</a> <a href="#">[8]</a>	Separation, identification, quantification, impurity profiling. <a href="#">[1]</a>	Unambiguous molecular structure, stereochemistry. <a href="#">[3]</a>
Sample Requirements	Soluble in mobile phase; non-volatile. <a href="#">[9]</a>	Volatile and thermally stable (or requires derivatization). <a href="#">[2]</a>	Soluble in a deuterated solvent; requires mg quantities.
Sensitivity	Good (typically µg/L or ppb range). <a href="#">[2]</a> <a href="#">[10]</a>	Excellent (often ng/L or ppt range). <a href="#">[2]</a>	Relatively low sensitivity.
Derivatization	Not typically required. <a href="#">[2]</a>	Often required for phenolic compounds to increase volatility. <a href="#">[2]</a>	Not required.
Typical Use Case	Routine quantitative analysis and purity checks of known samples. <a href="#">[8]</a>	Trace-level analysis, identification in complex mixtures, confirmation of identity. <a href="#">[1]</a>	Definitive structural elucidation of pure compounds.

## Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a sample believed to contain **2-Iodophenol**.

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Caption: Workflow for **2-Iodophenol** Characterization.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for analyzing iodinated phenols and is suitable for the quantification and purity assessment of **2-Iodophenol**.<sup>[1]</sup>

- Instrumentation: Standard HPLC system with a UV detector.<sup>[11]</sup>
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).<sup>[11]</sup>
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or similar modifier to improve peak shape).
  - Example Gradient: Start with 30% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10  $\mu$ L.

- Detection: UV detection at 254 nm.[[1](#)]
- Sample Preparation: Accurately weigh and dissolve the **2-Iodophenol** sample in the mobile phase starting condition or methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45  $\mu$ m syringe filter before injection.
- Data Analysis: The retention time is used for identification against a pure standard. The peak area is used for quantification based on a calibration curve generated from standards of known concentrations. The minimum detection limit for similar compounds is approximately 0.5 mg/L.[[1](#)]

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides high sensitivity and is excellent for confirming the identity of **2-Iodophenol** and identifying volatile impurities.[[1](#)]

- Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., Quadrupole).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - Initial temperature: 80°C, hold for 2 minutes.
  - Ramp: Increase to 250°C at a rate of 10°C/min.
  - Final hold: Hold at 250°C for 5 minutes.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.

- Mass Range: Scan from m/z 40 to 400.
- Sample Preparation & Derivatization:
  - Dissolve the sample in a suitable solvent like dichloromethane.
  - For improved chromatography of the phenolic hydroxyl group, derivatization is often performed. A common method is acetylation: Add acetic anhydride and a catalyst (e.g., pyridine or potassium carbonate) and heat gently.
  - After the reaction, quench with water and extract the derivatized product into an organic solvent. Dry the solvent and inject it into the GC-MS.
- Data Analysis: Identification is confirmed by matching the retention time and the mass spectrum with a reference standard or a library (e.g., NIST). The mass spectrum of **2-Iodophenol** will show a molecular ion peak (M<sup>+</sup>) at m/z 220.[12][13]

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the most powerful tool for the definitive structural confirmation of **2-Iodophenol**.

- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2-Iodophenol** sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in an NMR tube.[5]
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard proton spectrum.
  - Typical chemical shifts ( $\delta$ ) for the aromatic protons will appear between 6.5 and 8.0 ppm. The hydroxyl (-OH) proton will be a broad singlet whose position is concentration and solvent-dependent.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a standard carbon spectrum, often with proton decoupling.

- Expected chemical shifts for the aromatic carbons will be in the range of 110-160 ppm. The carbon bearing the iodine (C-I) will be at a distinct upfield shift compared to the other carbons.[5]
- Data Analysis: Analyze the chemical shifts, integration (for  $^1\text{H}$ ), and splitting patterns to confirm the substitution pattern on the benzene ring, confirming the structure as **2-Iodophenol**. The spectra can be compared against reference data available in databases.[4] [14]

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